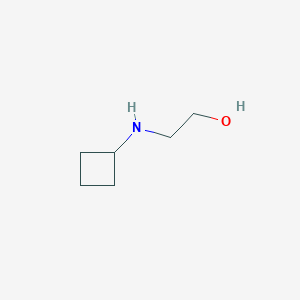![molecular formula C6H12O2 B3382554 [1-(Methoxymethyl)cyclopropyl]methanol CAS No. 338455-22-4](/img/structure/B3382554.png)
[1-(Methoxymethyl)cyclopropyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like “[1-(Methoxymethyl)cyclopropyl]methanol” often involves the use of carbenes or carbenoids . For example, a method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile, a similar compound, involves using a compound of tribromo-neopentyl alcohol as a starting raw material .Molecular Structure Analysis
The molecular formula of “[1-(Methoxymethyl)cyclopropyl]methanol” is C6H12O2. Its molecular weight is 116.16 g/mol.Chemical Reactions Analysis
Cyclopropyl-containing compounds like “[1-(Methoxymethyl)cyclopropyl]methanol” can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Scientific Research Applications
Catalysis and Reaction Mechanisms
[1-(Methoxymethyl)cyclopropyl]methanol and its derivatives are actively researched in the field of organic synthesis, particularly in reactions catalyzed by Lewis and Brønsted acids. For example, bis(4-methoxyphenyl)methanol can undergo transformations with (diarylmethylene)cyclopropanes in the presence of BF3·OEt2, yielding polysubstituted cyclopentenes as major products alongside methylenecyclobutanes and dienes as minor products. These reactions are notable for their mild conditions and moderate to good yields, contributing significantly to the development of synthetic methodologies for constructing complex cyclopentene derivatives (Yao, L., Shi, M., & Shi, M., 2009).
Another study demonstrated the efficient synthesis of 3-halohydrofurans from cyclopropyl methanols using a one-pot, two-step method catalyzed by triflic acid (TfOH). This process involves hydroxylation followed by halocyclization, offering a rapid and mild route to access these compounds, which are valuable in various chemical syntheses (Mothe, S. R., Kothandaraman, P., Rao, W., & Chan, P., 2011).
Reaction Behavior and Mechanistic Studies
The reactivity of cyclopropyl(4-methoxyphenyl)phenylmethanol radical cations in aqueous solutions was explored, revealing insights into the reaction mechanisms involving fragmentation and deprotonation processes. Such studies are pivotal in understanding the underlying principles of radical cation chemistry and their potential applications in organic synthesis (Bietti, M., Fiorentini, S., Pèrez Pato, I., & Salamone, M., 2006).
properties
IUPAC Name |
[1-(methoxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLFLXUUQCEVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methoxymethyl)cyclopropyl]methanol | |
CAS RN |
338455-22-4 | |
| Record name | [1-(Methoxymethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



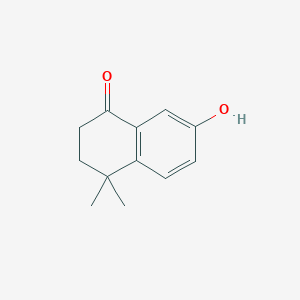
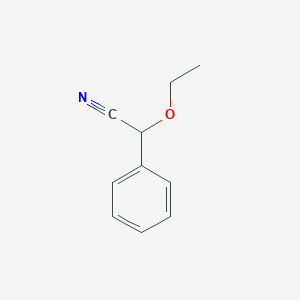
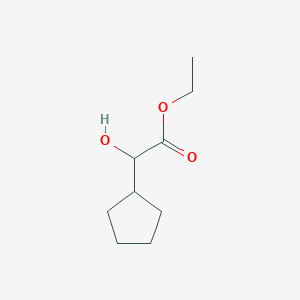

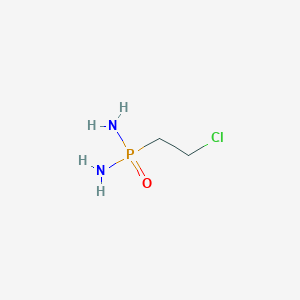

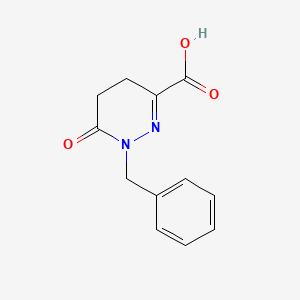
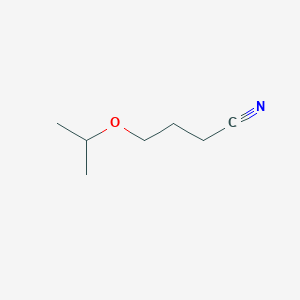
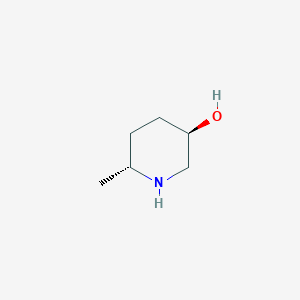

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3382533.png)

![3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid](/img/structure/B3382539.png)
